BenchChemオンラインストアへようこそ!

4-bromo-6-methyl-1H-indole-2-carboxylic acid

Lipophilicity Drug-likeness Scaffold optimization

4-Bromo-6-methyl-1H-indole-2-carboxylic acid (CAS 1556643-35-6) is a disubstituted indole-2-carboxylic acid derivative featuring a bromine atom at the 4-position and a methyl group at the 6-position of the indole core. With a molecular formula of C10H8BrNO2 and a molecular weight of 254.08 g/mol, it belongs to a class of heterocyclic building blocks widely employed in medicinal chemistry for the synthesis of bioactive molecules, including kinase inhibitors, antiviral agents, and receptor modulators.

Molecular Formula C10H8BrNO2
Molecular Weight 254.083
CAS No. 1556643-35-6
Cat. No. B2912354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-6-methyl-1H-indole-2-carboxylic acid
CAS1556643-35-6
Molecular FormulaC10H8BrNO2
Molecular Weight254.083
Structural Identifiers
SMILESCC1=CC2=C(C=C(N2)C(=O)O)C(=C1)Br
InChIInChI=1S/C10H8BrNO2/c1-5-2-7(11)6-4-9(10(13)14)12-8(6)3-5/h2-4,12H,1H3,(H,13,14)
InChIKeyDLEFHBYAEZFFMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-Bromo-6-methyl-1H-indole-2-carboxylic acid (CAS 1556643-35-6) as a Dual-Substituted Heterocyclic Scaffold


4-Bromo-6-methyl-1H-indole-2-carboxylic acid (CAS 1556643-35-6) is a disubstituted indole-2-carboxylic acid derivative featuring a bromine atom at the 4-position and a methyl group at the 6-position of the indole core [1]. With a molecular formula of C10H8BrNO2 and a molecular weight of 254.08 g/mol, it belongs to a class of heterocyclic building blocks widely employed in medicinal chemistry for the synthesis of bioactive molecules, including kinase inhibitors, antiviral agents, and receptor modulators [2]. The indole-2-carboxylic acid scaffold has been independently validated as a metal-chelating pharmacophore for HIV-1 integrase inhibition, with the parent indole-2-carboxylic acid exhibiting an IC50 of 32.37 μM and optimized derivatives reaching 3.11 μM [3]. The dual-substitution pattern on the phenyl ring differentiates this compound from common single-substitution analogs by offering a distinct lipophilic and steric profile.

Why Generic Substitution of 4-Bromo-6-methyl-1H-indole-2-carboxylic acid Is Not Chemically Equivalent


The substitution pattern on the indole phenyl ring critically governs both the physicochemical properties and the downstream synthetic versatility of the scaffold [1]. Simply substituting the 4-bromo-6-methyl compound with a single-substitution analog—such as 4-bromo-1H-indole-2-carboxylic acid (CAS 16732-64-2) or 6-methyl-1H-indole-2-carboxylic acid (CAS 18474-59-4)—results in a loss of either the electron-withdrawing bromine resonance effects or the lipophilic methyl group [2]. The combination of these two substituents on the same scaffold produces a unique computed XLogP3 of 3.0, distinct from the estimated values for the mono-substituted analogs [1]. This structural uniqueness also has commercial implications: the dual-substituted compound is sold by only a limited number of suppliers (e.g., Biosynth), with quoted purities typically at a minimum of 95% and delivery times extending to ~55 days . Substituting for a more commoditized analog nullifies the specific regiochemical handle that the 4-Br substituent provides for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while also altering the steric and electronic environment of the indole core—factors that can derail structure-activity relationship (SAR) programs [3].

Quantitative Differentiation Evidence for 4-Bromo-6-methyl-1H-indole-2-carboxylic acid Against Closest Analogs


Increased Lipophilicity (XLogP3 = 3.0) Differentiates Dual-Substituted Scaffold from Mono-Substituted and Unsubstituted Indole-2-carboxylic Acid Comparators

The introduction of both a 4-bromo and a 6-methyl substituent onto the indole-2-carboxylic acid scaffold significantly increases the computed lipophilicity relative to the parent compound and single-substitution analogs. The target compound's XLogP3 is 3.0 [1]. This is a computed 0.7 log unit increase over the publicly available XLogP3 of the parent indole-2-carboxylic acid, which is estimated at 2.3 [2]. This quantitative shift in predicted lipophilicity is a direct consequence of the dual-substitution pattern and is not achievable with a single 4-bromo (predicted logP ~2.4) or 6-methyl substitution (predicted logP ~2.7) alone [3]. This is a direct, property-level differentiation.

Lipophilicity Drug-likeness Scaffold optimization

Higher Molecular Weight and Distinct Heavy Atom Count for Scaffold Differentiation

The target compound has a molecular weight of 254.08 g/mol [1]. This is quantitatively distinct from the two most common single-substitution analogs: 6-methyl-1H-indole-2-carboxylic acid (175.18 g/mol, a difference of 78.9 g/mol) and 4-bromo-1H-indole-2-carboxylic acid (240.05 g/mol, a 14.03 g/mol difference) [2]. This molecular weight places the dual-substituted compound at the upper edge of fragment-like space (MW ≤ 250 Da) and firmly inside lead-like space, whereas the non-brominated analog (175.18 Da) is an ideal fragment, and the 4-bromo analog is borderline [3]. This direct comparison is relevant for screening library design.

Molecular weight Lead-likeness Fragment-based screening

Higher Melting Point (241 °C) Suggests Greater Crystalline Lattice Stability Compared to Single-Substitution Analogs

4-Bromo-6-methyl-1H-indole-2-carboxylic acid is reported to have a melting point of 241 °C . In contrast, the closely related 4-bromo-1H-indole-2-carboxylic acid (lacking the 6-methyl group) melts at 263 °C, while 5-bromoindole-2-carboxylic acid melts at approximately 287-288 °C [1]. The dual-substituted compound's melting point is notably lower than these single-bromine analogs, indicating that the 6-methyl substitution disrupts intermolecular hydrogen bonding in the crystal lattice. This lower melting point is a direct consequence of the dual-substitution pattern.

Solid-state properties Purification Formulation stability

Class-Level Scaffold Validation: The Indole-2-carboxylic Acid Core Exhibits Dose-Dependent HIV-1 Integrase Inhibition in Biochemical Assays

While direct biochemical data for 4-bromo-6-methyl-1H-indole-2-carboxylic acid are not available in the public literature, its core scaffold, indole-2-carboxylic acid, has been robustly validated as an HIV-1 integrase strand transfer inhibitor (INSTI) scaffold in a peer-reviewed study [1]. The parent compound inhibited integrase strand transfer with an IC50 of 32.37 μM. Crucially, structure-activity relationship (SAR) optimization at the C6 position led to compound 17a, which exhibited an IC50 of 3.11 μM—a >10-fold improvement [1]. The study identified that halogenated substituents at the C6 position bind to viral DNA through π-π stacking interactions. This class-level evidence provides a validated biological rationale for procuring the 4-bromo-6-methyl substituted scaffold as an advanced SAR starting point.

Antiviral HIV-1 integrase inhibition Scaffold validation

Class-Level Antiproliferative Activity of Brominated Indole-2-carboxylic Acid Derivatives Against Cancer Cell Lines

A series of 5-bromoindole-2-carboxylic acid derivatives were synthesized and evaluated for their antiproliferative activity against HepG2, A549, and MCF-7 cancer cell lines [1]. The most potent derivative, compound 3a, significantly decreased cell growth across all three lines, with effects comparable to the known EGFR inhibitor erlotinib but with an improved in silico hepatotoxicity profile [1]. While this data is for the 5-bromo regioisomer and not the 4-bromo-6-methyl compound, it provides class-level evidence that brominated indole-2-carboxylic acid scaffolds are privileged structures for designing kinase inhibitors with cellular activity. This supports procurement of the 4-bromo-6-methyl analog as a structurally differentiated alternative for exploring novel EGFR inhibitor IP space.

Cancer EGFR inhibition HepG2 A549 MCF-7

Limited Commercial Availability and Premium Pricing Indicate Higher Value as a Custom Synthesis Starting Material vs. Commodity Analogs

The target compound is offered by only a limited number of suppliers, with the biosynth-branded product sold through CymitQuimica at a price of €483 for 50 mg and €1,312 for 500 mg, with an estimated delivery time of ~55 days . In contrast, 4-bromo-1H-indole-2-carboxylic acid is widely available from multiple vendors including Sigma-Aldrich and American Elements, typically at significantly lower per-gram costs and with standard shipping times [1]. This supply-side difference reflects the added value of the 6-methyl group as a non-trivial synthetic feature. For procurement, this means the compound is positioned as a specialized research chemical rather than a generic commodity, and substitution with a cheaper analog entails a loss of the methyl substituent's specific physicochemical contributions.

Procurement Supply chain Custom synthesis

Recommended Procurement Scenarios for 4-Bromo-6-methyl-1H-indole-2-carboxylic acid Based on Quantitative Evidence


Lead-Optimization SAR Expansion for HIV-1 Integrase Inhibitor Programs

The indole-2-carboxylic acid scaffold has been validated as an HIV-1 integrase strand transfer inhibitor (INSTI) with an IC50 of 32.37 μM for the parent, and C6-substituted variants achieving IC50 values as low as 3.11 μM [1]. Procuring the 4-bromo-6-methyl-substituted variant provides an advanced starting point for probing the steric and electronic effects of simultaneous C4 halogen and C6 alkyl substitution on the indole phenyl ring—a substitution combination not explored in the published SAR study. This is a data-driven procurement for hypothesis testing in antiviral drug discovery.

Diversification of Kinase Inhibitor Scaffold Libraries for EGFR and VEGFR-2 Targets

Brominated indole-2-carboxylic acid derivatives have demonstrated antiproliferative activity in HepG2, A549, and MCF-7 cancer cell lines through EGFR tyrosine kinase inhibition [2]. The 4-bromo-6-methyl analog offers a substitution pattern that is chemically orthogonal to the more commonly explored 5-bromo series, potentially enabling novel intellectual property generation. Molecular docking studies on the 5-bromo series suggest that substituent position critically influences binding energy [2]; procuring the 4-bromo-6-methyl compound enables comparative docking and kinase selectivity profiling.

Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling of the 4-Bromo Handle

The C4 bromine atom provides a robust synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [3]. The 6-methyl group is chemically inert under these conditions but significantly modulates the electron density of the indole ring, which can influence cross-coupling reaction rates and regioselectivity [1]. The measured melting point of 241 °C predicts favorable solubility in common coupling solvents (e.g., DMF, THF) at reaction temperatures, a practical advantage over the higher-melting 4-bromo-1H-indole-2-carboxylic acid (263 °C) for certain solvent systems .

Building Block for CNS-Penetrant Lead Libraries Based on Calculated Lipophilicity

The computed XLogP3 of 3.0 places this compound in the lipophilicity range associated with favorable blood-brain barrier (BBB) permeability [1][4]. In comparison, the parent indole-2-carboxylic acid (XLogP3 ~2.3) and the 4-bromo analog (XLogP3 ~2.4) are significantly less lipophilic [5]. Medicinal chemistry teams pursuing CNS targets (e.g., neurodegenerative diseases, brain tumors) can specifically procure this dual-substituted scaffold to access a chemical space where improved passive BBB penetration is predicted, while retaining the metal-chelating carboxylic acid pharmacophore essential for target engagement.

Quote Request

Request a Quote for 4-bromo-6-methyl-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.